1-methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide
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Overview
Description
1-methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide is a synthetic compound belonging to the indole derivative family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide involves several steps. The process typically starts with the preparation of the indole core, followed by the introduction of the carboxamide group and the thiophen-2-ylsulfonyl moiety. Common synthetic routes include:
Chemical Reactions Analysis
1-methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1-methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and inflammatory diseases.
Biological Research: It is used in the study of cellular pathways and mechanisms, particularly those involving indole derivatives.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, including those involved in inflammation and cancer progression .
Comparison with Similar Compounds
1-methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide can be compared with other indole derivatives, such as:
1H-indole-3-carboxamide: Lacks the thiophen-2-ylsulfonyl group, resulting in different biological activities.
1-methyl-N-{2-[(phenylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide: Similar structure but with a phenylsulfonyl group instead of a thiophen-2-ylsulfonyl group, leading to variations in enzyme inhibition properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H17N3O3S2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-methyl-N-[2-(thiophen-2-ylsulfonylamino)ethyl]indole-3-carboxamide |
InChI |
InChI=1S/C16H17N3O3S2/c1-19-11-13(12-5-2-3-6-14(12)19)16(20)17-8-9-18-24(21,22)15-7-4-10-23-15/h2-7,10-11,18H,8-9H2,1H3,(H,17,20) |
InChI Key |
UTKFLPBCQBRWLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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